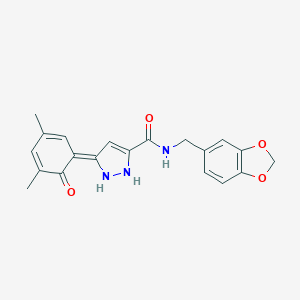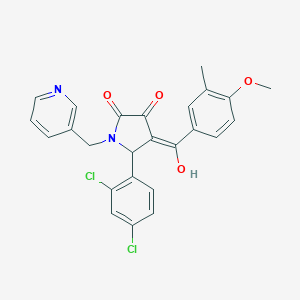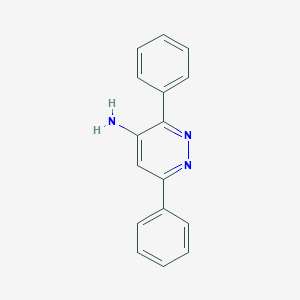![molecular formula C20H16ClN7O2 B265780 8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265780.png)
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT, is a unique organic compound that has shown promising results in scientific research. TAT is a heterocyclic compound that consists of a tricyclic ring system with a nitrogen atom in each ring. This compound's unique structure and properties make it an attractive molecule for scientific research.
Mécanisme D'action
TAT's mechanism of action is not fully understood, but it is believed to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. TAT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TAT has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. TAT has also been shown to inhibit the growth of multidrug-resistant cancer cells. TAT has been shown to have low toxicity in normal cells, making it an attractive molecule for cancer therapy. TAT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAT is its unique structure, which makes it an attractive molecule for scientific research. TAT's low toxicity in normal cells is also an advantage, making it a promising molecule for cancer therapy. However, the synthesis of TAT is a complex and multistep process, making it difficult to produce in large quantities. TAT's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for TAT research. One potential direction is the development of new antitumor agents based on TAT's structure. Another potential direction is the study of TAT's potential use in the treatment of neurodegenerative diseases. TAT's potential use in OLEDs and supramolecular chemistry is also an area of future research. Further studies are needed to fully understand TAT's mechanism of action and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of TAT involves a multistep process that includes the reaction of 2-chlorobenzaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The final step involves the cyclization of the amine with the appropriate reagents to form TAT.
Applications De Recherche Scientifique
TAT has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. TAT has shown promising results in drug discovery, specifically in the development of new antitumor agents. TAT has also been studied for its potential use in organic light-emitting diodes (OLEDs) and as a building block for supramolecular chemistry.
Propriétés
Nom du produit |
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Formule moléculaire |
C20H16ClN7O2 |
Poids moléculaire |
421.8 g/mol |
Nom IUPAC |
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O2/c1-2-30-12-9-7-11(8-10-12)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)13-5-3-4-6-14(13)21/h3-10,18,26-27H,2H2,1H3 |
Clé InChI |
MLCUZMYLEGSYED-UHFFFAOYSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)

![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B265715.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)


![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)

![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)
